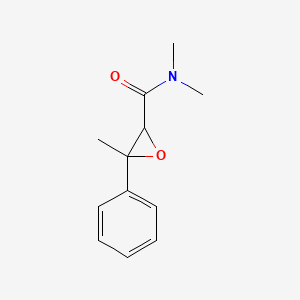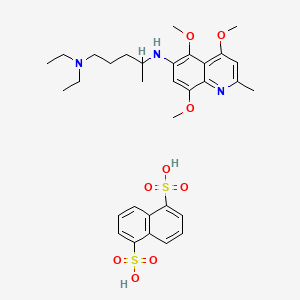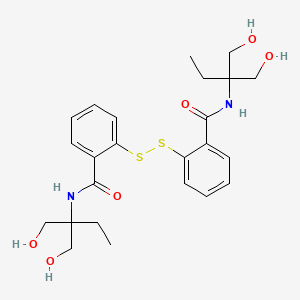
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include ethyl alcohol, hydroxylamine, and disulfide compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove impurities and achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The disulfide bonds can be reduced to thiol groups.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. The disulfide bonds play a crucial role in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Uniqueness
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide stands out due to its combination of hydroxyl, carbamoyl, and disulfanyl groups, which provide a unique set of chemical properties and potential applications. The presence of disulfide bonds, in particular, offers distinct redox capabilities not commonly found in similar compounds.
Propriétés
Numéro CAS |
81419-25-2 |
|---|---|
Formule moléculaire |
C24H32N2O6S2 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-[[2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O6S2/c1-3-23(13-27,14-28)25-21(31)17-9-5-7-11-19(17)33-34-20-12-8-6-10-18(20)22(32)26-24(4-2,15-29)16-30/h5-12,27-30H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32) |
Clé InChI |
PVIHMSDDRLYKAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


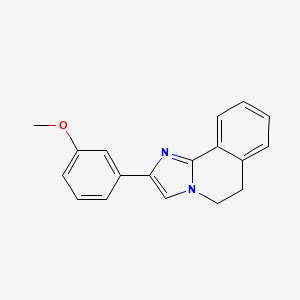
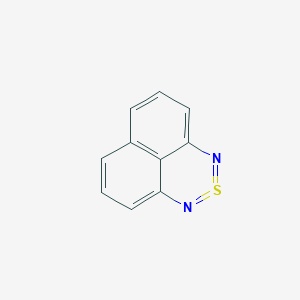
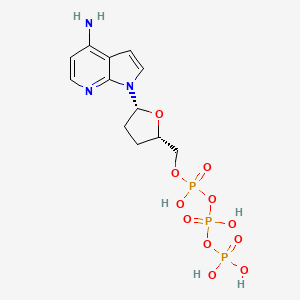
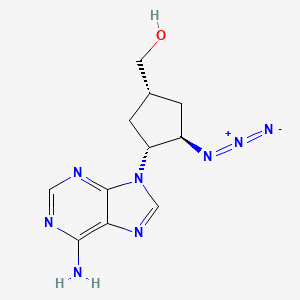
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
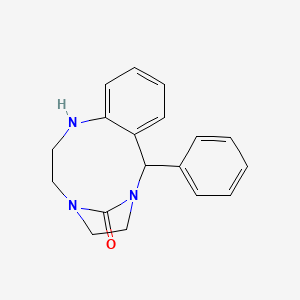
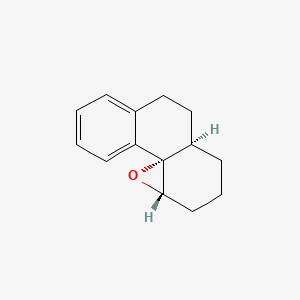
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


